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Abstract

This application note provides a detailed protocol for the precipitation of DNA from large
volumes using isopropanol. Isopropanol precipitation is the preferred method for
concentrating DNA from dilute solutions or large sample volumes due to the smaller volume of
alcohol required compared to ethanol.[1][2][3] This method is rapid, cost-effective, and can be
performed at room temperature, which minimizes the co-precipitation of salts.[1][2][3] The
following sections detail the principles, a comprehensive protocol, and key quantitative
parameters for successful and reproducible DNA precipitation.

Introduction

The recovery and concentration of nucleic acids are fundamental steps in molecular biology.
For researchers working with large sample volumes, such as those obtained from large-scale
plasmid preparations or certain DNA extraction methods, efficiently concentrating the DNA into
a manageable volume is crucial.[4][5][6] Isopropanol precipitation is particularly advantageous
in these scenarios because DNA is less soluble in isopropanol than in ethanol, meaning a
smaller volume of isopropanol is needed to induce precipitation.[3][4][5] This allows for the
entire precipitation reaction to often be contained within a single centrifuge tube, streamlining
the workflow.[4][5]

The underlying principle of alcohol precipitation of DNA involves neutralizing the negative
charge of the phosphate backbone with a salt (e.g., sodium acetate) and then adding an
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alcohol (isopropanol) to decrease the solubility of the DNA, causing it to precipitate out of the

solution.[4][5]

Key Advantages of Isopropanol Precipitation for

Large Volumes

e Reduced Volume: Requires only 0.6-0.7 volumes of isopropanol, making it ideal for large

starting sample volumes.[1][3]

 Room Temperature Protocol: Precipitation can be effectively carried out at room

temperature, which reduces the risk of co-precipitating excess salts.[1][2][3]

» Efficiency at Low Concentrations: Isopropanol is effective at precipitating DNA even at low

concentrations.[5][7]

e Speed: The precipitation process is generally faster compared to ethanol precipitation.[1]

Data Presentation: Quantitative Parameters

The following tables summarize the key quantitative data for the isopropanol DNA

precipitation protocol.

Table 1: Reagent Concentrations and Volumes

Stock Final Volume to Add (per
Reagent . .
Concentration Concentration 100 mL sample)
Sodium Acetate 3M,pH5.2 0.3 M 10 mL
Ammonium Acetate 7.5M 20-25M 26.7-33.3mL
Isopropanol (100%) 100% ~37.5% - 41.2% 60 - 70 mL
1-10 mL (for
70% Ethanol 70% )
washing)

Table 2: Centrifugation Parameters

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/product/b130326?utm_src=pdf-body
https://bitesizebio.com/2839/dna-precipitation-ethanol-vs-isopropanol/
https://www.science.smith.edu/cmbs/wp-content/uploads/sites/36/2019/02/DNA-Precipitation-EtOH-or-Isopropanol.pdf
https://www.benchchem.com/product/b130326?utm_src=pdf-body
https://www.benchchem.com/product/b130326?utm_src=pdf-body
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/dna/handling-dna/isopropanol-precipitation-of-dna
https://pubmed.ncbi.nlm.nih.gov/28765297/
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/dna/handling-dna/isopropanol-precipitation-of-dna
https://www.qiagen.com/us/resources/faq/2953
https://pubmed.ncbi.nlm.nih.gov/28765297/
https://www.benchchem.com/product/b130326?utm_src=pdf-body
https://www.science.smith.edu/cmbs/wp-content/uploads/sites/36/2019/02/DNA-Precipitation-EtOH-or-Isopropanol.pdf
https://www.researchgate.net/publication/357296112_Isopropanol_DNA_Precipitation_-_Best_for_DNA_Concentration_v1
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/dna/handling-dna/isopropanol-precipitation-of-dna
https://www.benchchem.com/product/b130326?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Step Speed (x g) Temperature Duration (minutes)
DNA Pelleting 10,000 - 15,000 4°C 15-30
Pellet Washing 10,000 - 15,000 4°C 5-15

Experimental Protocol

This protocol is designed for the precipitation of DNA from a large aqueous volume (e.g., 100
mL). Adjust volumes proportionally for different starting sample sizes.

Materials:

DNA solution (large volume)

e Sodium acetate (3 M, pH 5.2) or Ammonium acetate (7.5 M)

» Isopropanol (100%), room temperature

o Ethanol (70%), room temperature

o TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0) or nuclease-free water

o Appropriately sized centrifuge tubes (polypropylene is recommended; avoid polycarbonate)

[1]
» Refrigerated centrifuge
» Pipettes and sterile tips
Procedure:
» Salt Addition:

o To your large volume DNA sample, add a salt to neutralize the charge on the DNA
backbone. The two most common choices are:
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= Sodium Acetate: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to achieve a final
concentration of 0.3 M.[1][2][8]

= Ammonium Acetate: Add 1/3rd volume of 7.5 M Ammonium Acetate to achieve a final
concentration of approximately 2.5 M.[1][2]

o Mix thoroughly by inverting the tube several times.

e Isopropanol Addition:

o Add 0.6 to 0.7 volumes of room temperature 100% isopropanol to the DNA-salt mixture.
[1][2][3] For example, if your starting volume after adding salt is 110 mL, add between 66
mL and 77 mL of isopropanol.

o Mix gently but thoroughly by inverting the tube until the DNA precipitate becomes visible
as a white, thread-like substance. For high molecular weight genomic DNA, spooling the
DNA out with a sterile glass rod is an alternative to centrifugation.[1]

o DNA Pelleting:

o Centrifuge the mixture immediately at 10,000 to 15,000 x g for 15 to 30 minutes at 4°C.[1]
[2] The lower temperature helps to prevent overheating of the sample during the long spin.

[1]

o A small, often translucent or white, pellet of DNA should be visible at the bottom of the
tube.

e Supernatant Removal:

o Carefully decant the supernatant without disturbing the DNA pellet.[1][2] The pellet may be
loosely attached, so proceed with caution.

o Pellet Washing:

o Add 1-10 mL of room temperature 70% ethanol to the tube to wash the pellet.[2] This step
removes co-precipitated salts and replaces the less volatile isopropanol with ethanol,
which aids in drying.[2]
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o Gently dislodge the pellet from the tube wall by flicking the tube.

Wash Centrifugation:

o Centrifuge at 10,000 to 15,000 x g for 5 to 15 minutes at 4°C.[2]

Final Supernatant Removal:

o Carefully decant the ethanol wash. Use a pipette to remove any remaining droplets of
ethanol.

Drying the Pellet:

o Air-dry the pellet for 5-20 minutes at room temperature.[2] Avoid over-drying, as this can
make the DNA difficult to redissolve.[9]

Resuspension:

o Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water. Use a
buffer with a pH between 7.5 and 8.0 for optimal dissolution.[2] For high molecular weight
DNA, gentle mixing and incubation at 55°C for 1-2 hours may be necessary to fully
resuspend the pellet.[2]

Mandatory Visualization
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Large Volume DNA Solution

Add Salt

(e.g., 0.3 M NaOAc)

Mix Thoroughly

Add 0.6-0.7 vol Isopropanol

(Room Temperature)

Mix Gently

Centrifuge
(10,000-15,000 x g, 15-30 min, 4°C)

Decant Supernatant

Wash with 70% Ethanol

Centrifuge
(10,000-15,000 x g, 5-15 min, 4°C)

Decant Supernatant & Remove Drops

Air-Dry Pellet
(5-20 min)

Resuspend in Buffer

(e.g., TE Buffer)

Purified & Concentrated DNA

Click to download full resolution via product page

Caption: Workflow for isopropanol precipitation of DNA.
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Troubleshooting

Issue

Possible Cause

Recommendation

No visible pellet

Low DNA concentration

Use a carrier like glycogen.
Extend incubation time at a
lower temperature, but be

mindful of salt co-precipitation.

[4]1[5]

Pellet is difficult to see

Isopropanol pellets can be

glassy

Mark the side of the tube
before centrifugation to know

where to expect the pellet.[5]

[9]

Pellet does not dissolve

Over-dried pellet or presence

of contaminants

Incubate at 50-60°C for 5-10
minutes.[10] Ensure
resuspension buffer pH is 7.5-
8.0.[2] Re-precipitate if

necessary.[10]

Low A260/A280 ratio

Protein contamination

Ensure complete removal of
cellular debris before
precipitation. Consider a
protease treatment step prior

to precipitation.[11]

High A260/A230 ratio

Salt or ethanol carryover

Ensure the pellet is properly
washed with 70% ethanol and
completely dry before

resuspension.[12]

Conclusion

Isopropanol precipitation is a robust and efficient method for concentrating DNA from large

volumes. By following the detailed protocol and understanding the key quantitative parameters

outlined in this application note, researchers can achieve high recovery of pure DNA suitable

for a wide range of downstream applications. The advantages of using a smaller volume of
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alcohol and the flexibility of a room temperature procedure make it an invaluable technique in
any molecular biology laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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